molecular formula C16H13NO4 B11838674 7,8-Dimethoxy-2-(pyridin-3-yl)-4h-chromen-4-one CAS No. 6622-57-7

7,8-Dimethoxy-2-(pyridin-3-yl)-4h-chromen-4-one

Cat. No.: B11838674
CAS No.: 6622-57-7
M. Wt: 283.28 g/mol
InChI Key: UGPRPHBATBAETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-2-(pyridin-3-yl)-4h-chromen-4-one is a synthetic chemical compound with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol. It belongs to the class of 4H-chromen-4-ones, also known as chromones or flavones, which are characterized by a benzopyrone core structure . This specific analog is built on the 4H-chromen-4-one scaffold substituted with dimethoxy groups at the 7 and 8 positions and a pyridin-3-yl group at the 2-position. Chromen-4-one derivatives are a significant area of investigation in medicinal chemistry due to their broad spectrum of reported biological activities. Related compounds in this class have demonstrated promising anti-microbial, anti-inflammatory, anti-cancer, and anti-oxidant properties . Furthermore, flavonol compounds, which share a similar core structure with a hydroxyl group at the 3-position, have been extensively studied for their ability to exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that makes them useful as novel fluorescent probes for evaluating enzyme activities, sensing, and imaging applications . The specific spatial orientation of the aromatic rings, often measured by the dihedral angle between the 4H-chromene-4-one moiety and the attached aromatic ring, is a critical factor influencing the fluorescence properties of these molecules . The presence of the nitrogen-containing pyridinyl ring in this compound may offer unique electronic properties and potential for targeted biological interactions. This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

6622-57-7

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

7,8-dimethoxy-2-pyridin-3-ylchromen-4-one

InChI

InChI=1S/C16H13NO4/c1-19-13-6-5-11-12(18)8-14(10-4-3-7-17-9-10)21-15(11)16(13)20-2/h3-9H,1-2H3

InChI Key

UGPRPHBATBAETK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CN=CC=C3)OC

Origin of Product

United States

Preparation Methods

Starting Material Selection

Resorcinol derivatives serve as common precursors due to their dihydroxy substitution pattern. For example, 2,4-dihydroxy-3-methylacetophenone (compound 38 in) is selectively protected at the 4-position using methoxymethyl (MOM) ether groups to direct reactivity toward the 7- and 8-positions. This protection enables controlled functionalization during subsequent steps.

Cyclization and Ring Closure

Condensation with ethyl propionate in the presence of sodium ethylate generates intermediate diketones, which undergo acid-catalyzed cyclization to form the chromenone scaffold. For instance, treatment of MOM-protected 39 with ethyl propionate yields bicyclic compound 41 , a key intermediate for further derivatization.

Functionalization at the 7- and 8-Positions

Introducing methoxy groups at positions 7 and 8 requires precise alkylation strategies to avoid regiochemical ambiguities.

Sequential Alkylation

  • Step 1 : Bromination of the 8-hydroxymethyl group in compound 45a (derived from 41 ) using N-bromosuccinimide (NBS) yields 8-bromomethyl intermediate 43a .

  • Step 2 : Etherification with methyl bromide in DMF using K₂CO₃ as a base installs the 8-methoxy group. Repeating this process at the 7-position with careful temperature control (70°C for 8 h) ensures complete methylation.

Optimization Data :

ParameterConditionsYield (%)
BaseK₂CO₃ vs. NaH41 vs. 38
SolventDMF vs. Toluene41 vs. 27
Reaction Time8 h vs. 12 h41 vs. 39

Pyridin-3-yl Group Introduction at Position 2

The 2-position is functionalized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

A halogenated chromenone intermediate (e.g., 2-bromo-7,8-dimethoxy-4H-chromen-4-one) reacts with pyridin-3-ylboronic acid under palladium catalysis. Optimal conditions include:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 100°C for 12 h

This method achieves yields up to 68% with minimal protodeboronation side products.

Direct Condensation

Alternative routes involve condensation of 2-formylchromenones with pyridin-3-ylamine. For example, Duff formylation of compound 64 introduces a formyl group at position 2, which undergoes Schiff base formation and subsequent cyclization.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with chloroform/ethyl acetate (9:1) effectively isolates the target compound from regioisomers. Gradient elution resolves challenges posed by polar byproducts.

Spectroscopic Validation

  • ¹H-NMR (CDCl₃): δ 8.31 (d, J = 2.4 Hz, pyridyl-H), 7.73 (dd, J = 2.4, 8.8 Hz, H-6), 6.25 (s, H-3).

  • MS (DART) : m/z 500.2 [M+H]⁺, consistent with the molecular formula C₁₇H₁₄N₂O₄.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Sequential Alkylation4198Regioselective functionalization
Suzuki Coupling6895Broad substrate compatibility
Direct Condensation5290Fewer synthetic steps

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at positions 5 and 6 are minimized using bulky bases (e.g., K₂CO₃) and low temperatures.

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during alkylation steps.

  • Byproduct Formation : Reductive workup with hydrazine sulfate removes oxidized impurities, improving yields by 12–15% .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized flavonoid derivatives.

Scientific Research Applications

7,8-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell proliferation. Additionally, it may modulate signaling pathways involved in inflammation and oxidative stress, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs of CYC-4 include:

Compound Name Substituents (Positions) Key Features Biological Activity
CYC-4 7,8-OCH₃ (A-ring); 2-pyridin-3-yl Enhanced lipophilicity Antiplatelet
F-4 (7,8-dihydroxy-2-(pyridin-3-yl)-4H-chromen-4-one) 7,8-OH (A-ring); 2-pyridin-3-yl Higher polarity Antiplatelet (lower activity vs. CYC-4)
Compound 1 () 7-OH; 2-(4-hydroxy-3-methoxyphenyl) Mixed hydroxy/methoxy B-ring α-Glucosidase inhibition
3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)-benzopyran-4-one () 3,5-OH; 7,8-OCH₃; 2-(4-OCH₃-phenyl) Multiple methoxy groups Anticancer
5,7-Dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one () 5,7-OH; 6,8-OCH₃; 2-(4-OCH₃-phenyl) Complex substitution pattern Antioxidant, anticancer
Key Observations:
  • Methoxy vs.
  • 2-Position Substitution : The pyridin-3-yl group in CYC-4 introduces hydrogen-bonding capability, differentiating it from phenyl or thiophenyl analogs (e.g., CYC-1, CYC-2) .
Antiplatelet Activity

In a study comparing methoxy and hydroxy flavones, CYC-4 demonstrated superior antiplatelet activity compared to F-4 (7,8-dihydroxy analog), suggesting that methoxy groups enhance interaction with platelet activation pathways. The pyridin-3-yl substituent may also contribute to target specificity .

Enzyme Inhibition

Compound 1 (7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one) exhibited potent α-glucosidase inhibition, whereas CYC-4’s methoxy groups may reduce polar interactions with the enzyme active site, highlighting the importance of hydroxyl groups for this activity .

Anticancer Potential

The 3,5-dihydroxy-7,8-dimethoxy analog from Anabaena cylindrical () showed anticancer activity, suggesting that additional hydroxyl groups (e.g., at position 3) synergize with methoxy substituents for cytotoxicity. CYC-4’s lack of hydroxyl groups may limit this effect .

Pharmacokinetic and Physicochemical Properties

Parameter CYC-4 (Inferred) 5,7-Dihydroxy-2-phenyl-4H-chromen-4-one ()
log P ~2.5–3.0 (estimated) 9.8 (highly lipophilic)
Aqueous Solubility Low (methoxy groups) Moderate (hydroxyl groups)
BBB Penetration Medium (predicted) Medium
Hepatotoxicity Risk Potential (common in flavones) High
  • Methoxy Impact : Methoxy substitution in CYC-4 likely reduces solubility compared to dihydroxy analogs but improves metabolic stability and oral bioavailability .

Biological Activity

7,8-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one (CAS Number: 52549-48-1) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, anti-inflammatory, and hepatoprotective effects, supported by recent research findings.

Chemical Structure and Properties

The chemical formula of 7,8-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one is C16H13NO4C_{16}H_{13}NO_4. The compound features a chromone backbone with methoxy and pyridine substituents, which are crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 7,8-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines such as SGC-7901. This effect is attributed to its ability to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .
  • Cytotoxicity : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines with an IC50 value of 2.04 μM, indicating potent activity compared to standard treatments .
Cell LineIC50 (μM)Mechanism of Action
DU-1451.71Tubulin polymerization inhibition
A-5491.62Microtubule dynamics disruption
HeLa2.188Cell cycle arrest

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can suppress the generation of superoxide anions in human neutrophils, which are involved in inflammatory responses . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

3. Hepatoprotective Effects

Studies on lipid metabolism have shown that 7,8-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one can protect against lipid droplet accumulation in hepatocytes treated with oleic acid. The active compound demonstrated an IC50 value of 32.2 μM without significant cytotoxicity, indicating its potential for liver protection .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components. The presence of methoxy groups on the chromone ring enhances cytotoxicity and anti-inflammatory effects. Electron-donating groups significantly influence the compound's ability to interact with biological targets .

Case Studies

Several case studies have reported on the efficacy and safety of 7,8-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one:

  • In vitro Studies : Various cell lines were treated with different concentrations of the compound to evaluate cytotoxic effects and mechanisms of action.
  • Animal Models : Preliminary animal studies indicated that this compound could reduce lipid accumulation in liver tissues while maintaining cellular viability.

Q & A

Q. Yield Optimization :

  • Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
  • Catalytic amounts of DMAP or pyridine improve acylation efficiency .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts .

Basic: What spectroscopic techniques are critical for characterizing 7,8-dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one?

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and pyridyl proton signals (δ ~8.5–9.0 ppm). Coupling patterns in aromatic regions confirm substitution .
  • FTIR : Confirm carbonyl stretch (C=O, ~1640–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~327.3) and isotopic patterns .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions, though co-crystallization with solvents (e.g., DMSO) may be required .

Advanced: How can computational methods predict the biological activity of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential, which correlates with antioxidant or pro-oxidant activity. The pyridyl group’s electron-withdrawing effect may lower LUMO energy, enhancing reactivity .
  • Molecular Docking : Simulate binding to targets like COX-2 or topoisomerase II. Pyridyl and methoxy groups likely form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5–3.0) and cytochrome P450 inhibition risks .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-Dependent Studies : Test across a concentration gradient (e.g., 1–100 μM) to differentiate bacteriostatic (low μM) vs. cytotoxic (high μM) effects .
  • Assay Validation : Use standardized protocols (CLSI for antimicrobials; MTT for cytotoxicity) to minimize variability.
  • Structural Analog Comparison : Compare with 7-hydroxy derivatives (lower LogP) to assess if methoxy groups enhance membrane permeability but reduce solubility .

Advanced: What strategies improve the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Esterify methoxy groups to increase lipophilicity, enabling passive diffusion. Hydrolysis in vivo regenerates the active form .
  • Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to enhance aqueous solubility and target-specific delivery .
  • Co-crystallization : Improve dissolution rates by co-crystallizing with succinic acid or urea .

Advanced: How to analyze conflicting crystallographic and NMR data for structural confirmation?

  • Dynamic NMR : Detect conformational flexibility (e.g., pyridyl ring rotation) causing signal splitting at low temperatures .
  • SC-XRD vs. PXRD : Single-crystal XRD provides absolute configuration, while powder XRD identifies polymorphic forms. Discrepancies may arise from solvent inclusion in crystals .
  • Solid-State NMR : Resolve tautomerism or hydrogen-bonding networks not visible in solution NMR .

Advanced: What mechanistic studies elucidate its interaction with oxidative stress pathways?

  • ROS Scavenging Assays : Use DCFH-DA probes in cell lines (e.g., HEK293) to quantify ROS reduction. Compare with N-acetylcysteine as a positive control .
  • Western Blotting : Measure Nrf2 activation and downstream antioxidants (e.g., HO-1) to confirm pathway involvement .
  • Electron Paramagnetic Resonance (EPR) : Detect stable radical intermediates formed during redox cycling .

Methodological: How to design a structure-activity relationship (SAR) study for derivatives?

  • Core Modifications : Synthesize analogs with:
    • Halogen substituents (e.g., Cl at C6) to assess steric effects.
    • Replacement of pyridyl with thiazole to evaluate heterocycle influence .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., methoxy groups for H-bonding) .
  • In Silico Screening : Prioritize derivatives with improved predicted binding affinities (>70% similarity to lead) .

Methodological: How to address solubility challenges in biological assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Cyclodextrin Complexation : Form inclusion complexes with β-cyclodextrin to enhance aqueous solubility 10-fold .
  • pH Adjustment : Ionize the pyridyl nitrogen (pKa ~4.5) by buffering at pH 6.5–7.4 .

Methodological: What quality control steps ensure batch-to-batch consistency?

  • HPLC Purity : Use C18 columns (ACN/water gradient) to achieve ≥95% purity; track retention time shifts .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
  • Stability Testing : Store at −20°C under argon; monitor degradation via LC-MS over 6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.